2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylpiperazine moiety and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)acetohydrazide
- Ethyl 2-(4-benzylpiperazin-1-yl)acetate
- 1-(4-Benzylpiperazin-1-yl)-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-one
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-27-20-10-6-5-9-19(20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+ |
InChI Key |
FBARJBSLXDQMSW-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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